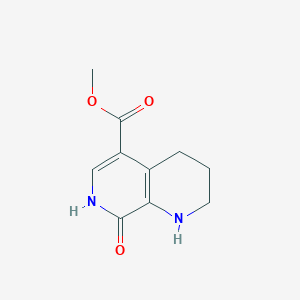

Methyl 8-oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylate

Description

Methyl 8-oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated naphthyridine core with an oxo group at position 8 and a methyl ester substituent at position 3.

Properties

IUPAC Name |

methyl 8-oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-15-10(14)7-5-12-9(13)8-6(7)3-2-4-11-8/h5,11H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGVQZMVLOQSRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C2=C1CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antiparasitic agent. A series of 8-hydroxy naphthyridines, including derivatives of methyl 8-oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylate, demonstrated promising in vitro activity against leishmaniasis. The mechanism of action involves the sequestration of divalent metal cations, which is crucial for the compound's efficacy against the parasite responsible for visceral leishmaniasis .

Table 1: Antiparasitic Activity of Naphthyridine Derivatives

| Compound | Activity (pEC50) | Mechanism of Action |

|---|---|---|

| 8-Hydroxy Naphthyridine | 5.9 | Metal cation sequestration |

| Methyl 8-oxo Derivative | 6.2 | Metal cation sequestration |

Antiviral Properties

Naphthyridine derivatives have also been explored for their antiviral properties. Some compounds from this class have shown activity against HIV integrase, progressing to clinical trials due to their favorable pharmacokinetic profiles . The ability to inhibit viral replication makes these compounds valuable in the search for new antiviral therapies.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that can yield various analogues with modified properties. Techniques such as ionic liquid-catalyzed reactions have been employed to enhance yields and reduce environmental impact during synthesis .

Table 2: Synthesis Methods Overview

| Method | Yield (%) | Comments |

|---|---|---|

| Traditional Organic Synthesis | Variable | Often requires harsh conditions |

| Ionic Liquid-Catalyzed Synthesis | Up to 56% | Environmentally friendly approach |

Case Study: Leishmaniasis Treatment Development

A collaborative study involving GlaxoSmithKline and the University of Dundee focused on developing naphthyridine derivatives as potential treatments for leishmaniasis. The lead compound showed moderate efficacy in animal models but faced challenges related to metabolic stability and toxicity . Ongoing research aims to optimize these compounds further to enhance their therapeutic index.

Case Study: HIV Integrase Inhibition

Another significant study investigated naphthyridine derivatives as integrase inhibitors for HIV treatment. The research revealed that specific structural modifications could significantly improve potency while maintaining low toxicity levels . This highlights the importance of structure-activity relationship (SAR) studies in drug development.

Mechanism of Action

The mechanism by which Methyl 8-oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Compound A and Analogous Compounds

Key Findings:

Structural Variations :

- Compound A’s partially saturated naphthyridine core distinguishes it from fully saturated analogs like Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate, which exhibits a thione group and different ring substitution patterns .

- Unlike iridoid derivatives (e.g., 8-O-Acetylshanzhiside Methyl Ester), Compound A lacks glycosidic or hydroxyl groups, suggesting divergent solubility and bioactivity profiles .

The methyl ester group in Compound A and 8-O-Acetylshanzhiside Methyl Ester confers hydrolytic instability under basic conditions, a critical consideration for pharmacokinetics .

Synthetic Complexity: Compound A’s synthesis likely requires controlled cyclization steps, similar to methods for Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate but without sulfur incorporation . In contrast, naphthalene-triazole hybrids (e.g., 4-Amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate) are synthesized via straightforward condensation, emphasizing the versatility of heterocyclic chemistry .

Potential Applications: While 8-O-Acetylshanzhiside Methyl Ester is used as a reference standard in pharmacological studies, Compound A’s applications remain speculative but could align with naphthyridine-based kinase inhibitors or anti-inflammatory agents .

Critical Notes and Limitations

- Direct experimental data on Compound A is scarce; comparisons rely on structural analogs and inferred properties.

- Biological activity predictions require validation through targeted studies (e.g., enzymatic assays or crystallographic analysis using tools like ORTEP-3 ).

- The methyl ester group’s lability may necessitate prodrug strategies for therapeutic applications.

Biological Activity

Methyl 8-oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article synthesizes various studies and findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the naphthyridine family, characterized by a bicyclic structure that includes nitrogen atoms. Its molecular formula is C12H11N2O3, and it exhibits both hydrophilic and lipophilic properties due to the presence of carboxylate and methyl groups.

Antimicrobial Properties

Research indicates that naphthyridine derivatives exhibit notable antimicrobial activity. In one study, various naphthyridine compounds were tested against a range of bacterial strains. The results demonstrated that this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies revealed that it inhibits cell proliferation in cancer cell lines through apoptosis induction. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and death .

Neuropharmacological Effects

This compound has been investigated for its effects on the central nervous system (CNS). It acts as a negative allosteric modulator of metabotropic glutamate receptors (mGluR), which are implicated in various neurological disorders. This modulation can potentially lead to therapeutic benefits in conditions such as anxiety and schizophrenia .

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways related to cancer progression.

- Receptor Modulation : As a modulator of mGluR, it alters neurotransmitter release and signaling pathways associated with mood regulation.

- DNA Interaction : Preliminary studies suggest that it may interact with DNA or RNA structures, affecting replication or transcription processes .

Study 1: Antimicrobial Efficacy

In a controlled experiment assessing the antimicrobial efficacy of various naphthyridine derivatives including this compound:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 8-oxo | S. aureus | 32 µg/mL |

| Methyl 8-oxo | E. coli | 64 µg/mL |

Results indicated that the compound had a lower MIC against S. aureus compared to standard antibiotics .

Study 2: Antitumor Activity

In another study focused on cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HeLa (Cervical) | 15 |

The results demonstrated that methyl 8-oxo exhibited potent cytotoxic effects on both cell lines .

Chemical Reactions Analysis

Oxidation Reactions

Methyl 8-oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylate undergoes oxidation primarily at the oxo group, which can participate in redox reactions. Potassium permanganate (KMnO₄) is commonly used under acidic or basic conditions to oxidize the carbonyl group, potentially leading to further functionalization. The electron-rich naphthyridine ring may also enable oxidation of heteroatoms or adjacent substituents, though specific data for this compound is inferred from analogous structures.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | KMnO₄ | Acidic, reflux | Oxidized oxo derivatives |

Reduction Reactions

The oxo group can be reduced to a hydroxyl or alcohol group using reagents like sodium borohydride (NaBH₄) in ethanol under reflux conditions. This reaction is critical for generating intermediates in medicinal chemistry applications, such as modifying biological activity.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Reduction | NaBH₄ | Ethanol, reflux | Hydroxylated derivatives |

Smiles Rearrangement

While not explicitly observed in the target compound, analogous 1-amino-3-oxo-2,7-naphthyridines undergo Smiles rearrangements under basic conditions (e.g., NaOH in ethanol) when thioether groups are present. This rearrangement facilitates cyclization into fused heterocycles like furo[2,3-c]-2,7-naphthyridines . The target compound’s ester group may undergo similar transformations if modified with thioether substituents.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Smiles Rearrangement | NaOH | Heat, ethanol | Cyclized heterocycles |

Hydrolysis and Nucleophilic Acyl Substitution

The methyl ester group in the target compound can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid. For example, treatment with aqueous acid/base at elevated temperatures yields the carboxylic acid derivative, which may serve as a precursor for amide or ester analogs .

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Hydrolysis | H₂O/acid/base | Heat | Carboxylic acid |

Electrophilic Substitution

The naphthyridine ring’s electron-rich nature enables electrophilic aromatic substitution. Potential reactions include nitration, halogenation, or alkylation, though specific data for this compound requires experimental validation. Analogous systems demonstrate reactivity at positions adjacent to nitrogen atoms.

Q & A

Q. What are the common synthetic routes for Methyl 8-oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylate?

- Methodological Answer : Synthesis typically involves multicomponent reactions (MCRs) and Friedländer cyclization to construct the naphthyridine core. For example, ethyl ester analogs are synthesized via MCRs using aminopyridines and ketoesters, followed by cyclization under acidic conditions . Another approach involves ester hydrolysis (e.g., converting ethyl to methyl esters) using NaOH under reflux, yielding carboxylic acid intermediates that can be re-esterified . Key Steps :

-

Optimization of solvent (e.g., ethanol or DMF) and catalyst (e.g., eco-friendly Lewis acids).

-

Purification via column chromatography or recrystallization.

- Example Reaction Table :

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl 8-amino-1,7-naphthyridine-5-carboxylate | NaOH (5M), 20°C, 3h | Carboxylic acid derivative | 30% |

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : X-ray crystallography is the gold standard. Refinement using SHELXL (part of the SHELX suite) resolves bond lengths, angles, and hydrogen-bonding networks . For visualization, ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement . Protocol :

Grow single crystals via slow evaporation.

Collect diffraction data (e.g., using Mo-Kα radiation).

Refine with SHELXL, applying restraints for disordered regions.

- Example Crystallographic Data :

| Parameter | Value (Hypothetical) | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| R-factor | <0.05 |

Advanced Questions

Q. How can reaction conditions be optimized to control regioselectivity in functionalizing the naphthyridine core?

- Methodological Answer : Regioselectivity in arylations (e.g., using arylboronic acids) depends on equivalents of reactants and catalyst choice . For example, using 1.0 equivalent of arylboronic acid favors monoarylation, while 2.0 equivalents promote diarylation . Pd-catalyzed cross-coupling under inert atmospheres (N₂/Ar) improves reproducibility. Key Variables :

- Temperature (60–100°C).

- Catalyst loading (5–10 mol% Pd(PPh₃)₄).

Q. How do hydrogen-bonding patterns influence the crystallization of this compound?

- Methodological Answer : Hydrogen-bonding networks are analyzed using graph set analysis (Etter’s formalism) to classify motifs (e.g., chains, rings). For example, the carbonyl oxygen may act as an acceptor, forming R₂²(8) rings with NH donors . Steps :

Identify donor/acceptor atoms in the structure.

Apply graph theory to map interactions.

Compare with Cambridge Structural Database (CSD) entries for similar compounds.

Q. How can contradictions between experimental and computational spectroscopic data be resolved?

- Methodological Answer : Discrepancies in NMR shifts or collision cross-sections (CCS) require validation via:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level and simulate NMR/CCS.

- High-resolution MS : Confirm molecular ion peaks .

Example CCS Data :

| Adduct | Predicted CCS (Ų) | Experimental CCS (Ų) | Deviation |

|---|---|---|---|

| [M+H]⁺ | 139.0 | 142.3 | +2.3% |

Q. What methodologies are recommended for assessing the biological activity of this compound?

- Methodological Answer : Use in vitro assays :

-

Enzyme inhibition : Measure IC₅₀ values via fluorescence-based assays (e.g., kinase targets).

-

Antimicrobial activity : Perform MIC tests against Gram-positive/negative strains.

-

Cellular uptake : Track localization using fluorescent analogs (e.g., confocal microscopy) .

- Example Assay Parameters :

| Assay Type | Conditions | Endpoint | Reference |

|---|---|---|---|

| MIC Test | 37°C, 24h, Mueller-Hinton broth | Optical density (600 nm) |

Notes

- Structural and methodological insights derived from crystallography, synthetic chemistry, and intermolecular interaction studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.